Endosulfan sulfate

Descripción general

Descripción

Endosulfan sulfate is an organochlorine and cycloalkene . It is also a sulfate ester and a major metabolite of endosulfan . It is formed through oxidation of endosulfan by bacteria and fungi in the environment, where it is considered a persistent organic pollutant (POP) .

Synthesis Analysis

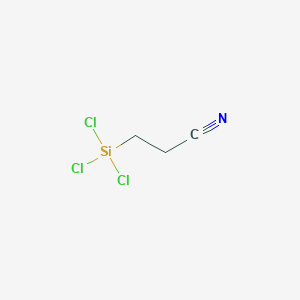

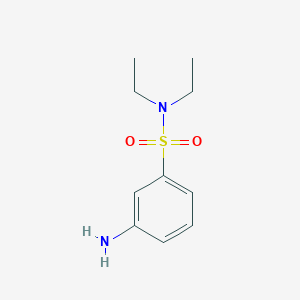

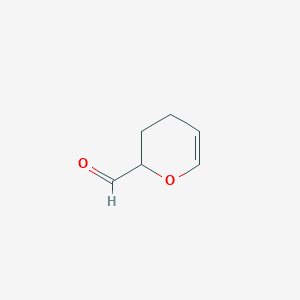

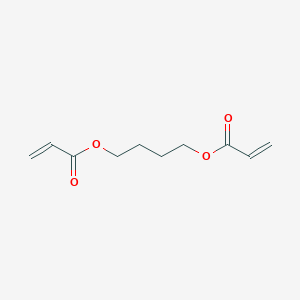

Endosulfan sulfate is synthesized at Hoechst Aktiengesellschaft . The technical active substance consists of two isomers, α- and β-endosulfan, which both possess similar insecticidal properties . Detection of low levels of endosulfan typically involves extraction of samples with organic solvents, a clean-up step to remove lipids and other materials that may interfere with analysis, high-resolution gas chromatography (HRGC) to separate endosulfan from other compounds in the extract, and confirmation of endosulfan by electron capture detector (ECD) or mass spectroscopy (MS) .Molecular Structure Analysis

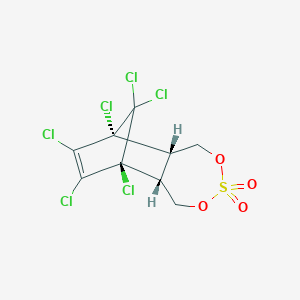

Endosulfan sulfate has a molecular formula of C9H6Cl6O4S . Its molecular weight is 422.9 g/mol . The InChIKey of Endosulfan sulfate is AAPVQEMYVNZIOO-UHFFFAOYSA-N . The Canonical SMILES of Endosulfan sulfate is C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl .Chemical Reactions Analysis

Endosulfan can be broken down in air by chemical reactions . Endosulfan sulfate may be broken down by sunlight . In water, endosulfan changes to a less toxic chemical, endosulfan diol . Endosulfan sulfate is more resistant to break down in water .Physical And Chemical Properties Analysis

Endosulfan sulfate is a water solubility - <1 mg/L at 72 °F . It is a cream-to-brown-colored solid that may appear crystalline or in flakes . It has a distinct odor similar to turpentine .Aplicaciones Científicas De Investigación

Agricultural Safety Management

Endosulfan sulfate is used in agricultural safety management to mitigate the risks associated with its parent compound, endosulfan. Research has focused on developing methods to manage endosulfan’s impact on crops like ginseng. For instance, the use of biochar has been studied to reduce endosulfan sulfate conversion rates and its absorption and migration into crops .

Stress Mitigation in Crops

Studies have explored the role of endosulfan sulfate in alleviating stress conditions in crops, such as heat, drought, and salinity. The compound’s ability to enhance plant resilience under these adverse conditions makes it a valuable tool for improving crop yield and health .

Pesticide Residue Analysis

Endosulfan sulfate is a key indicator in the analysis of pesticide residues in agricultural fields. After the ban on endosulfan, its residues, including endosulfan sulfate, are monitored to assess environmental contamination and the effectiveness of alternative pest control methods .

Environmental Dissemination Studies

The environmental dissemination of endosulfan sulfate is a significant area of study. Researchers investigate its presence in various ecosystems and its impact on non-target species. This research is crucial for understanding the long-term effects of pesticide use and for developing strategies to prevent environmental damage .

Neurotoxicity and Endocrine Disruption Research

Endosulfan sulfate is an endocrine disruptor and has been linked to neurotoxicity. Scientific research in this field examines the effects of exposure to endosulfan sulfate on the central nervous system and hormonal balance, which is vital for assessing the risks to human health .

Soil Remediation Techniques

The compound is also studied in the context of soil remediation. Research aims to find effective methods to remove or neutralize endosulfan sulfate from contaminated soils, thereby reducing its harmful environmental and health impacts .

Impact on Agricultural Practices and Farmer Behaviors

Endosulfan sulfate’s presence influences agricultural practices and farmer behaviors. Studies assess how knowledge, attitudes, and practices (KAP) regarding endosulfan phase-out and the adoption of alternative technologies are affected by the compound’s residues .

Development of Safety Protocols for Crop Cultivation

Research on endosulfan sulfate includes the development of safety protocols for crop cultivation. This involves setting maximum residue limits, understanding the substance’s persistence in the environment, and ensuring that agricultural products are safe for consumption .

Mecanismo De Acción

Target of Action

Endosulfan sulfate primarily targets the nervous system . It inhibits the enzymes calcium and magnesium ATPase, which are involved in the transmission of nerve impulses . This inhibition disrupts the normal functioning of the nervous system, leading to various physiological effects .

Mode of Action

Endosulfan sulfate interacts with its targets by binding to the GABA (gamma-aminobutyric acid) receptors, acting as a non-competitive antagonist . This interaction blocks the chloride ion channels, disrupting the transmission of nerve impulses . As a result, it induces hyperactivity and convulsions .

Biochemical Pathways

Endosulfan sulfate affects several biochemical pathways. It is formed through the oxidation of endosulfan, a process that can be carried out by microorganisms . The compound can also induce DNA damage, triggering a compromised DNA damage response leading to undesirable processing of broken DNA ends . This can potentially lead to mutations and other genetic abnormalities .

Pharmacokinetics

The majority of endosulfan sulfate, regardless of the exposure route, is excreted rapidly in feces, with virtually no retention in tissues . This rapid excretion suggests that the compound has low bioavailability. Due to its lipophilic nature, it can still accumulate in fatty tissues and bioaccumulate in the food chain .

Result of Action

The action of endosulfan sulfate results in a range of molecular and cellular effects. It can induce DNA damage, leading to potential mutations . It can also disrupt the endocrine system by binding to estrogen receptors . Exposure to high amounts of endosulfan sulfate can lead to hyperactivity, convulsions, and in severe cases, death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of endosulfan sulfate. It can travel long distances by air, and its levels in the air can vary substantially depending on the location . It can also contaminate surface waters through spray drift and runoff . These environmental factors can influence the exposure levels of endosulfan sulfate and thus its potential effects on organisms and ecosystems .

Safety and Hazards

Endosulfan sulfate is highly toxic, may be fatal if inhaled, ingested or absorbed through skin . Avoid any skin contact . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

Direcciones Futuras

Endosulfan is a persistent pesticide that has been in use for more than five decades . During this time, it has contaminated soil, air, and water reservoirs worldwide . It is extremely toxic and harmful to beneficial non-target invertebrates, aquatic life, and even humans upon consumption . Therefore, the future directions should focus on finding alternatives to endosulfan and methods to mitigate its environmental impact.

Propiedades

IUPAC Name |

1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O4S/c10-5-6(11)8(13)4-2-19-20(16,17)18-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPVQEMYVNZIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O4S | |

| Record name | ENDOSULFAN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037541 | |

| Record name | Endosulfan sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Endosulfan sulfate is a water solubility - <1 mg/L at 72 °F., Solid; [MSDSonline] | |

| Record name | ENDOSULFAN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Endosulfan sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.22 mg/l Tap water (pH 7.2) at 22 °C., Water solubility of 0.117 ppm, In water, 0.48 mg/l @ 20 °C | |

| Record name | ENDOSULFAN SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.0X10-11 mm Hg at 25 °C | |

| Record name | ENDOSULFAN SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Endosulfan sulfate | |

CAS RN |

1031-07-8 | |

| Record name | ENDOSULFAN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Endosulfan sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endosulfan sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endosulfan sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOSULFAN SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

358 °F (NTP, 1992), 181-182 °C | |

| Record name | ENDOSULFAN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENDOSULFAN SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

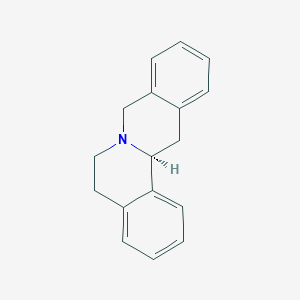

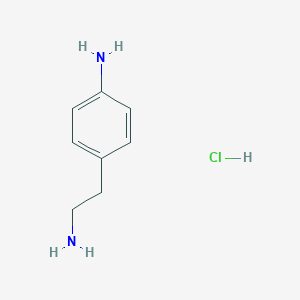

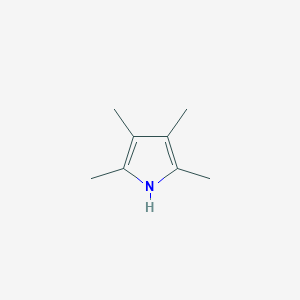

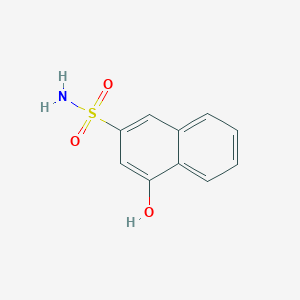

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Endosulfan sulfate and how is it formed?

A1: Endosulfan sulfate is a toxic metabolite of the organochlorine insecticide Endosulfan. It is formed through the oxidation of α- and β-Endosulfan isomers, primarily by microorganisms in the environment such as algae and fungi. [, , , , , , ]

Q2: Why is the persistence of Endosulfan sulfate a concern?

A2: Endosulfan sulfate is more persistent in the environment than its parent isomers, α- and β-Endosulfan. This means it takes longer to break down, leading to its accumulation in soil and water, and potentially impacting ecosystems and human health. [, ]

Q3: How does Endosulfan sulfate behave in different soil types?

A3: The degradation rate of Endosulfan sulfate varies depending on soil properties like pH and organic matter content. Studies have shown faster degradation in alkaline soils and slower degradation in organic matter-rich soils. []

Q4: How does Endosulfan sulfate impact soil enzyme activity?

A4: Research indicates that Endosulfan sulfate can inhibit crucial soil enzymes like urease and nitrate reductase, which are essential for nutrient cycling in the soil. This inhibition can disrupt ecosystem function and impact plant growth. []

Q5: What are the toxic effects of Endosulfan sulfate on aquatic organisms?

A5: Endosulfan sulfate exhibits toxicity to aquatic organisms like the grass shrimp (Palaemonetes pugio) and the mayfly (Jappa kutera). Its persistence in water can lead to chronic exposure and detrimental effects on these species. [, ]

Q6: Can algae play a role in the bioremediation of Endosulfan?

A6: Yes, certain algal species like Chlorococcum sp. and Scenedesmus sp. can degrade α-Endosulfan to Endosulfan sulfate and further metabolize it. This suggests the potential for using algae in bioremediation strategies. []

Q7: How does the toxicity of Endosulfan sulfate compare to its parent compound, Endosulfan?

A7: Endosulfan sulfate exhibits toxicity comparable to its parent compound, Endosulfan. This is a concern because it highlights that the degradation product is not significantly less harmful than the original pesticide. [, ]

Q8: What analytical techniques are used to detect and quantify Endosulfan sulfate?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for Endosulfan sulfate analysis. This method offers high sensitivity and selectivity, enabling the detection of trace amounts in complex matrices like soil, water, and biological samples. [, , , , ]

Q9: What are some challenges in analyzing Endosulfan sulfate in environmental samples?

A9: Analyzing Endosulfan sulfate can be challenging due to its low concentrations in environmental matrices and the presence of interfering compounds. Efficient extraction and cleanup procedures are crucial to isolate the analyte and ensure accurate quantification. []

Q10: How is the accuracy of Endosulfan sulfate analysis ensured?

A10: Analytical methods undergo validation to demonstrate their reliability. This involves assessing parameters like accuracy, precision, specificity, linearity, and sensitivity. Certified reference materials are also used to ensure the accuracy of the analytical results. [, ]

Q11: How is Endosulfan metabolized in humans?

A11: Human liver microsomes, primarily the enzymes CYP2B6 and CYP3A4, are responsible for metabolizing Endosulfan-α to Endosulfan sulfate. This metabolic pathway is important for understanding the potential endocrine-disrupting effects of Endosulfan. [, ]

Q12: What is the significance of CYP2B6 and CYP3A4 in Endosulfan metabolism?

A12: CYP2B6 and CYP3A4 are key enzymes involved in the detoxification of many xenobiotics, including Endosulfan. Understanding their role in Endosulfan metabolism is essential for assessing potential drug interactions and individual susceptibility to its toxicity. [, ]

Q13: Can Endosulfan sulfate be further metabolized by organisms?

A13: Yes, some organisms, including specific fungi and algae, can further metabolize Endosulfan sulfate. These metabolic pathways can lead to the formation of less toxic compounds, such as Endosulfan diol and Endosulfan lactone. [, , , ]

Q14: Why is the study of Endosulfan biotransformation important?

A14: Understanding the biotransformation pathways of Endosulfan, including the formation and degradation of Endosulfan sulfate, is crucial for assessing its environmental fate, persistence, and potential risks to human and ecological health. [, , ]

Q15: What are some potential approaches for remediating Endosulfan-contaminated environments?

A15: Bioremediation, using microorganisms or plants, shows promise for removing Endosulfan and its metabolites from contaminated environments. Other strategies include adsorption to organic matter and chemical degradation. [, , , ]

Q16: How can hairy roots be used for Endosulfan remediation?

A16: Hairy roots, fast-growing plant tissue cultures, have shown potential for removing and metabolizing Endosulfan from contaminated water. This approach offers a sustainable and eco-friendly remediation strategy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.